molecular formula C16H16O2 B1337632 4-Ethyl-4'-methoxybenzophenone CAS No. 64357-92-2

4-Ethyl-4'-methoxybenzophenone

Cat. No. B1337632
CAS RN: 64357-92-2
M. Wt: 240.3 g/mol
InChI Key: SFHFSYOQXXNZCP-UHFFFAOYSA-N
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Description

4-Ethyl-4’-methoxybenzophenone is a chemical compound with the molecular formula C16H16O2 and a molecular weight of 240.3 . It is also known by its IUPAC name, (4-ethylphenyl)(4-methoxyphenyl)methanone .


Synthesis Analysis

The synthesis of 4-Ethyl-4’-methoxybenzophenone can be achieved via a Friedel-Crafts acylation reaction involving 4-ethylbenzoyl chloride and anisole . Another method involves the use of phenylmagnesium Grignard reagent and benzaldehyde to make a secondary alcohol, which is then oxidized with MnO2 to form the ketone .


Molecular Structure Analysis

The InChI code for 4-Ethyl-4’-methoxybenzophenone is 1S/C16H16O2/c1-3-12-4-6-13(7-5-12)16(17)14-8-10-15(18-2)11-9-14/h4-11H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

The melting point of 4-Ethyl-4’-methoxybenzophenone is between 51-54°C .

Scientific Research Applications

Ultraviolet Light Absorption and Stabilization

This compound is used in plastics as an ultraviolet (UV) light absorber and stabilizer. It helps in preventing the degradation of plastics when exposed to sunlight, thereby extending the material’s lifespan and maintaining its integrity .

Sunscreen and Cosmetic Formulations

Similar to other benzophenones, 4-Ethyl-4’-methoxybenzophenone is utilized in sunscreens, hair sprays, and cosmetics. It acts as a UV filter, protecting the skin from potential damage caused by sunlight exposure .

Photopolymerization Catalyst

It serves as a catalyst in photopolymerization processes. This application is crucial in the manufacturing of various polymer-based products where controlled polymerization is required under light exposure .

Plant Growth Regulation

Research indicates that benzophenone analogs, including 4-Ethyl-4’-methoxybenzophenone, exhibit diverse plant growth-regulating actions. These include inhibition of shoot and root growth, induction of chlorosis, and disturbances in phototropism or geotropism .

properties

IUPAC Name

(4-ethylphenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-3-12-4-6-13(7-5-12)16(17)14-8-10-15(18-2)11-9-14/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHFSYOQXXNZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50492456
Record name (4-Ethylphenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-4'-methoxybenzophenone

CAS RN

64357-92-2
Record name (4-Ethylphenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-ethylbenzoyl chloride (8.6 g, 51.0 mmol) in anhydrous DCM (200 mL) at −5 to 0° C., was added anisole (5.46 g, 50.5 mmol), followed by addition of aluminum chloride (7.0 g, 52.5 mmol) over 5 minutes. The resulting yellow reaction mixture was stirred at 0° C. for 1 h and then at rt for 2 h. The reaction mixture was poured into ice water (300 mL), extracted with DCM (300 mL×2). Combined DCM solution was washed with 1M aqueous HCl (300 mL×1), 2 N aqueous NaOH (200 ml×1), brine (400 mL×2), dried over MgSO4 and evaporated to give the product, 12.2 g, yield 100%. 1H NMR (300 MHz, CDCl3) δ 7.80 (d, J=8.7 Hz, 2H), 7.68 (d, J=8.1 Hz, 2H), 7.27 (d, J=8.1 Hz, 2H), 6.93 (d, J=8.7 Hz, 2H), 3.87 (s, 3H), 2.71 (q, J=7.5 Hz, 2H), 1.28 (t, J=7.5 Hz, 3H). ESI-MS m/z 240.9 (M+H)+.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
5.46 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

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